6-Bromo-4-chloro-3-formylcoumarin
Overview
Description
6-Bromo-4-chloro-3-formylcoumarin is a compound with the empirical formula C10H4BrClO3 and a molecular weight of 287.49 . It is also known as 4-chloro-2-oxo-2H-chromene-3-carbaldehyde .
Synthesis Analysis
4-Chloro-3-formylcoumarin has been used as a building block for the development of various bio-active substituted and fused coumarin heterocycles . The synthetic applicability of 4-chloro-3-formylcoumarins in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives has been explored via classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-3-formylcoumarin can be represented by the SMILES string [H]C(=O)C1=C(Cl)c2cc(Br)ccc2OC1=O .Chemical Reactions Analysis
The chemistry of 4-chloro-3-formylcoumarins has been extensively studied over the last two to three decades . It has been used in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-3-formylcoumarin appears as a powder or crystalline solid . It has a melting point of 163-167°C (lit.) . The compound should be stored at 2-8°C .Scientific Research Applications
Green Chemistry Synthesis
6-Bromo-4-chloro-3-formylcoumarin has been utilized in green chemistry approaches. Patra (2021) explored a solvent- and catalyst-free method for synthesizing 6H-chromeno[4,3-b]quinolin-6-ones from 4-chloro-3-formylcoumarin. This method avoids the generation of toxic by-products and complex separation techniques, highlighting the compound's role in environmentally friendly chemical synthesis (Patra, 2021).
Spectroscopic and Computational Studies
Raj et al. (2015) conducted combined spectroscopic and Density Functional Theory (DFT) studies on 6-bromo-4-chloro-3-formyl coumarin. Their research provided insights into the compound's optimized geometry, vibrational frequencies, and non-linear optical properties, contributing to a deeper understanding of its molecular characteristics (Raj, Gunasekaran, Gnanasambandan, & Seshadri, 2015).
Reactions with Arylhydrazines
Strakova et al. (2003) studied the reactions of 4-chloro-3-formylcoumarin with arylhydrazines. This research provides valuable information on how 6-bromo-4-chloro-3-formylcoumarin can be used to synthesize various chemical structures, contributing to the field of synthetic organic chemistry (Strakova, Petrova, Belyakov, & Strakovs, 2003).
Photolabile Protecting Group for Aldehydes and Ketones
Lu et al. (2003) identified a derivative of 6-bromo-4-chloro-3-formylcoumarin, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemistry and molecular biology (Lu, Fedoryak, Moister, & Dore, 2003).
Antimicrobial Agents
Shivashankar et al. (2009) investigated halogenated 4-aryloxymethylcoumarins, closely related to 6-bromo-4-chloro-3-formylcoumarin, for their antimicrobial properties. Their findings contribute to the development of new antimicrobial agents (Shivashankar, Shastri, Kulkarni, Rasal, & Saindane, 2009).
Molecular Self-Assembly
Moorthy et al. (2003) explored the use of substituted 4-formylcoumarins, similar to 6-bromo-4-chloro-3-formylcoumarin, in molecular self-assembly. They demonstrated how these compounds can form complex structures through weak interactions, which is crucial in supramolecular chemistry (Moorthy, Venkatakrishnan, & Singh, 2003).
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Future Directions
properties
IUPAC Name |
6-bromo-4-chloro-2-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClO3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFACUSJKQFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405241 | |
Record name | 6-Bromo-4-chloro-3-formylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-3-formylcoumarin | |
CAS RN |
51069-90-0 | |
Record name | 6-Bromo-4-chloro-3-formylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-chloro-3-formylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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